molecular formula C10H13N3 B112524 3-Amino-4-(isopropylamino)benzonitrile CAS No. 355022-20-7

3-Amino-4-(isopropylamino)benzonitrile

Cat. No.: B112524
CAS No.: 355022-20-7
M. Wt: 175.23 g/mol
InChI Key: WGQXTVGXGZYJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(isopropylamino)benzonitrile is an organic compound with the molecular formula C10H13N3 It is a derivative of benzonitrile, featuring both amino and isopropylamino substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(isopropylamino)benzonitrile typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 3-nitrobenzonitrile with isopropylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieving high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(isopropylamino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitrile group to an amine.

    Substitution: Replacement of amino groups with other functional groups, depending on the nucleophile used.

Scientific Research Applications

3-Amino-4-(isopropylamino)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Amino-4-(isopropylamino)benzonitrile exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(methylamino)benzonitrile
  • 3-Amino-4-(ethylamino)benzonitrile
  • 3-Amino-4-(tert-butylamino)benzonitrile

Uniqueness

3-Amino-4-(isopropylamino)benzonitrile is unique due to the presence of the isopropylamino group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-amino-4-(propan-2-ylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7(2)13-10-4-3-8(6-11)5-9(10)12/h3-5,7,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQXTVGXGZYJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620378
Record name 3-Amino-4-[(propan-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355022-20-7
Record name 3-Amino-4-[(propan-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.